3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid

orthogonal protection solid-phase peptide synthesis malonyl conjugation

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid (CAS 37472-52-9) is classified as a malonic acid half-ester or mono-ester mono-acid, functioning as an asymmetrical diester of 2-methylmalonic acid. The molecule possesses a free carboxylic acid at one terminus and a tert-butyl ester at the other, with a methyl substituent at the α-position.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 37472-52-9
Cat. No. B3132630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
CAS37472-52-9
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10)
InChIKeyIDARKWFFLKAWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid (CAS 37472-52-9) Chemical Classification and Baseline Characteristics


3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid (CAS 37472-52-9) is classified as a malonic acid half-ester or mono-ester mono-acid, functioning as an asymmetrical diester of 2-methylmalonic acid . The molecule possesses a free carboxylic acid at one terminus and a tert-butyl ester at the other, with a methyl substituent at the α-position . This configuration distinguishes it from symmetrical malonates (e.g., dimethyl malonate or di-tert-butyl malonate) and establishes a bifunctional reactivity profile wherein the carboxylic acid and tert-butyl ester groups can be manipulated orthogonally [1]. The compound serves as a building block for α-methylmalonyl incorporation into larger molecular architectures [2].

3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid: Why Simple Malonate Ester Substitution is Invalid for Orthogonal Protection Workflows


Substitution of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid with a generic malonate analog fails because this compound is not a generic malonate but a structurally specific α-methylmalonic acid mono-tert-butyl ester . Symmetrical analogs such as di-tert-butyl malonate lack the free carboxylic acid required for peptide coupling or amide bond formation without prior deprotection . Conversely, mono-tert-butyl malonate (CAS 40052-13-9) provides orthogonal reactivity but lacks the α-methyl substituent that modulates steric and electronic properties at the reactive methylene/methine position . The target compound integrates three distinct structural features—free carboxylic acid, tert-butyl ester, and α-methyl group—into a single, commercially available building block. Procurement of a surrogate lacking any one of these features introduces additional synthetic steps, orthogonal protecting group mismatches, or altered reactivity profiles that fundamentally change reaction outcomes .

3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Protecting Group Strategy: Selective Acid-Labile vs. Base-Stable Ester Differentiation

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid enables orthogonal protection workflows that are unachievable with symmetrical malonates such as dimethyl malonate or di-tert-butyl malonate . The tert-butyl ester undergoes cleavage under acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane, 0–25°C, 1–4 h) while the carboxylic acid terminus remains available for immediate amide coupling, eliminating a deprotection step that would be required with a symmetrical diester precursor [1]. In contrast, the methyl ester group in tert-butyl methyl malonate (CAS 42726-73-8) requires basic hydrolysis conditions (e.g., LiOH in THF/H2O, 0–25°C) that may be incompatible with base-sensitive substrates . The free acid form of the target compound circumvents this incompatibility entirely by providing an unprotected carboxylate for direct activation and coupling .

orthogonal protection solid-phase peptide synthesis malonyl conjugation

Synthesis Efficiency: High-Yield Production of Mono-tert-Butyl Methylmalonate via Strong Acid Resin Catalysis

The synthesis of mono-tert-butyl malonate derivatives, which serves as a precursor class for 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid, has been achieved with 98% yield and 99% purity (HPLC) using strong acid resin catalysis [1]. This methodology, described in patent literature for the preparation of mono-tert-butyl malonate, demonstrates that the mono-tert-butyl ester architecture can be accessed in excellent yield without the competing formation of symmetrical diesters that typically complicates partial esterification of malonic acid . The high yield (98%) contrasts with alternative routes such as hydrolysis of tert-butyl ethyl malonate, which proceeds in approximately 51% yield . The 98% yield achieved under resin catalysis conditions represents a 47% absolute yield improvement over the alternative route [2].

esterification catalysis malonate synthesis green chemistry

Asymmetric Synthesis Enablement: α-Monosubstituted Malonate for High-Yield Alkylation with Enantioselectivity

The α-monosubstituted tert-butyl methyl malonate architecture, which includes the α-methyl-substituted core of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid, enables asymmetric alkylation reactions that produce α,α-disubstituted products in up to 99% yield with up to 96% enantiomeric excess (ee) under phase-transfer catalysis conditions [1]. This α-methyl group pre-installed on the malonate core eliminates the need for a first alkylation step to introduce the α-substituent, allowing direct access to the enantiodetermining second alkylation [2]. In contrast, unsubstituted malonates (e.g., di-tert-butyl malonate) require two sequential alkylations, with the first alkylation producing an α-monosubstituted intermediate comparable to the target compound . By providing this α-methyl substitution pre-installed, the target compound bypasses one full synthetic step in the preparation of chiral α,α-disubstituted malonate derivatives [3].

asymmetric alkylation phase-transfer catalysis enantioselective synthesis

Solid-Phase Peptide Synthesis Compatibility: Tert-Butyl Ester as TFA-Labile Protecting Group for Malonyl Conjugates

The tert-butyl ester group present in 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols using Fmoc/tBu chemistry . The tert-butyl ester undergoes quantitative cleavage under the same acidic conditions (e.g., 95% TFA, 2.5% H2O, 2.5% TIS, 1–3 h, 25°C) used for final resin cleavage and global side-chain deprotection [1]. This compatibility is not shared by methyl or ethyl malonate esters, which require basic hydrolysis conditions (LiOH/THF/H2O or NaOH/MeOH/H2O) that are incompatible with standard peptide synthesis workflows and can cause epimerization of peptide α-carbons . The pre-installed free carboxylic acid further enables direct coupling to resin-bound amines using standard carbodiimide activation (e.g., DIC/HOBt or HATU/DIEA in DMF), whereas a symmetrical diester would require a separate solution-phase hydrolysis step before coupling .

solid-phase peptide synthesis TFA deprotection malonyl peptide conjugates

Physical Form Differentiation: Crystalline Solid vs. Liquid Ester Analogs for Handling and Storage

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is a solid at room temperature, with storage recommendations indicating room temperature stability without special refrigeration [1]. This solid physical form contrasts with the closely related tert-butyl methyl malonate (CAS 42726-73-8), which is a liquid with a melting point of -10°C and density of 1.03 g/mL . The solid form of the target compound simplifies accurate weighing for stoichiometric reactions, reduces spill and contamination risks associated with liquid transfers, and eliminates the need for density-to-mass conversions required for liquid reagents . Additionally, the solid form provides greater resistance to moisture absorption and oxidative degradation during long-term storage compared to liquid ester analogs [2].

physical state handling properties storage stability

3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid: High-Value Application Scenarios Driven by Differentiation Evidence


Solid-Phase Peptide Synthesis: Direct Conjugation of α-Methylmalonyl Moieties to Resin-Bound Amines

Investigators performing Fmoc-based solid-phase peptide synthesis can directly couple 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid to resin-bound amines using standard carbodiimide activation (e.g., DIC/HOBt or HATU/DIEA in DMF), followed by on-resin elongation and final TFA cleavage that simultaneously deprotects the tert-butyl ester to reveal the free malonic acid . This workflow is uniquely enabled by the compound's free carboxylic acid (direct coupling without prior ester hydrolysis) and tert-butyl ester (TFA-labile protecting group orthogonal to Fmoc removal conditions). Symmetrical diesters such as di-tert-butyl 2-methylmalonate lack the free acid for direct coupling and require a separate solution-phase monohydrolysis step that is challenging to perform selectively and quantitatively [1].

Asymmetric Synthesis of α,α-Disubstituted Malonates: Pre-Installed α-Methyl Group for Step-Efficient Chiral Building Block Preparation

Researchers preparing chiral α,α-disubstituted malonate derivatives can use 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid as a starting point for asymmetric phase-transfer alkylation . The α-methyl group is already installed, allowing direct progression to the enantiodetermining second alkylation step that delivers α,α-disubstituted products in up to 99% yield with up to 96% ee [1]. This step-efficiency gain is material when preparing a library of chiral malonate derivatives where the α-methyl substituent is conserved across analogs, as it eliminates one full synthetic operation per library member .

Orthogonal Protecting Group Strategies in Multi-Step Total Synthesis: Selective Manipulation of Malonate Termini

In complex molecule total synthesis where malonate-derived fragments must be installed and later elaborated, 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid provides orthogonal reactivity that symmetrical malonates cannot match . The free carboxylic acid can be coupled to an amine-bearing fragment early in the synthesis, while the tert-butyl ester remains intact through base-mediated transformations and is selectively removed under acidic conditions at a later stage to reveal the second carboxylate for further functionalization [1]. This orthogonal protection profile reduces protecting group manipulation steps relative to symmetrical diester approaches, which require selective monohydrolysis to achieve differentiated termini .

Medicinal Chemistry Fragment Derivatization: α-Methylmalonyl Incorporation for Metabolic Stability Modulation

Medicinal chemists seeking to incorporate α-methylmalonyl fragments into lead compounds can utilize 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid as a direct coupling partner for amine-containing pharmacophores . The resulting malonyl amide conjugates contain a methyl substituent at the α-position, which sterically shields the malonyl carbonyls from enzymatic hydrolysis and may confer enhanced metabolic stability compared to unsubstituted malonyl conjugates [1]. The tert-butyl ester can be retained during early-stage SAR exploration to mask the second carboxylate, then selectively deprotected under mild acidic conditions to reveal the free acid for further derivatization or for improved aqueous solubility in later-stage candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.